![molecular formula C7H13NO B8591385 (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5-Azaspiro[24]heptan-6-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction to yield the desired spirocyclic alcohol. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-oxaspiro[2.4]heptan-6-one
- 5-thiaspiro[2.4]heptan-6-one
- 4-azaspiro[2.4]heptan-6-ylmethanol
Uniqueness
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is unique due to the presence of a nitrogen atom in the spiro ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(6S)-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-7(1-2-7)5-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
WMRHLUMWSAZZMJ-LURJTMIESA-N |
Isomeric SMILES |
C1CC12C[C@H](NC2)CO |
Canonical SMILES |
C1CC12CC(NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-methoxy-N-methylbenzo[d]isothiazole-3-carboxamide](/img/structure/B8591306.png)

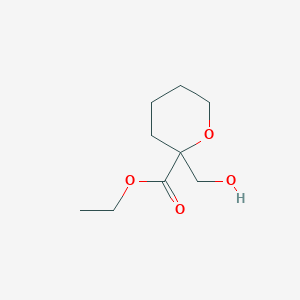
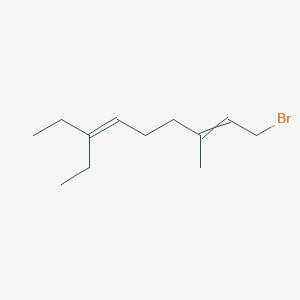
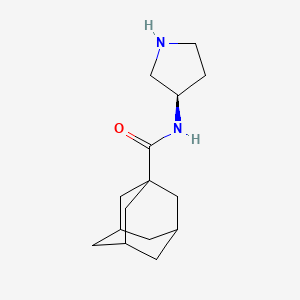
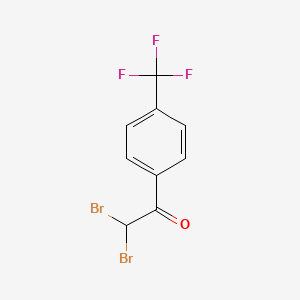
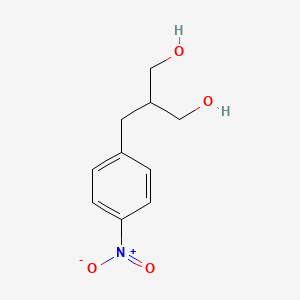
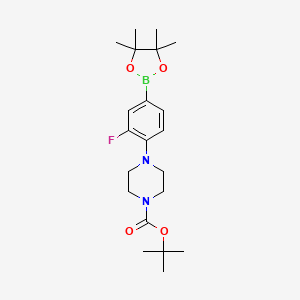
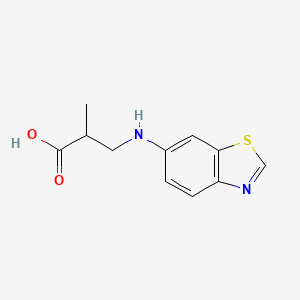
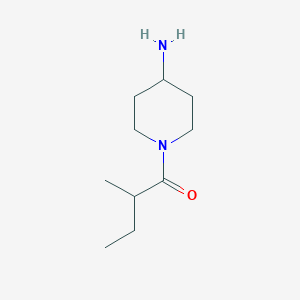
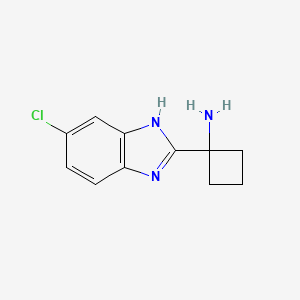
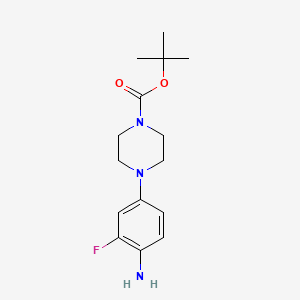
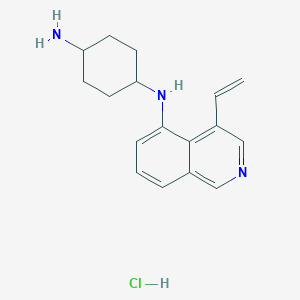
![9-[3-(Dimethylamino)propyl]-9H-fluorene-9-carbonitrile](/img/structure/B8591393.png)
